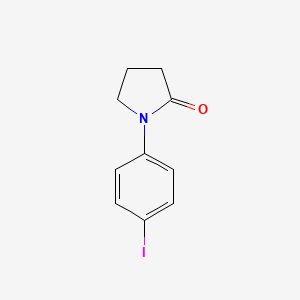

1-(4-Iodophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-iodophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSWJCWFXRTVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 1 4 Iodophenyl Pyrrolidin 2 One Analogs

Reactivity Profiles of the Pyrrolidinone Nitrogen Atom

The nitrogen atom within the pyrrolidinone ring, being part of a lactam, exhibits characteristic reactivity. While generally less nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, it can still participate in specific chemical transformations.

Protonation of the lactam nitrogen is a key event in certain enzymatic processes, highlighting its ability to act as a proton acceptor. nih.gov This protonation can facilitate the polarization of the carbonyl bond, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov In synthetic chemistry, while direct N-alkylation or N-arylation of the pre-formed 1-arylpyrrolidin-2-one is less common due to the reduced nucleophilicity, the nitrogen atom's reactivity is crucial during the synthesis of the scaffold itself, often involving the condensation of a primary amine with a suitable dicarbonyl precursor.

Furthermore, the development of general protocols for the N-functionalization of related nitrogen-containing heterocycles, such as 1,2-azaborines, using various electrophiles under conditions like Buchwald-Hartwig amination, suggests that similar strategies could potentially be adapted for the modification of the pyrrolidinone nitrogen under specific catalytic conditions. nih.gov

Transformations on the Iodophenyl Ring (e.g., Further Halogenation, Electrophilic Aromatic Substitution)

The iodophenyl ring of 1-(4-iodophenyl)pyrrolidin-2-one is a versatile platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions are fundamental in modern organic synthesis and offer a powerful toolkit for modifying the iodophenyl group. sigmaaldrich.comnobelprize.orgrsc.org The general mechanism for many of these reactions involves a catalytic cycle with a palladium(0) species. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to form biaryl structures. The reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. wikipedia.orglibretexts.org The choice of catalyst, ligands, and base can be optimized for specific substrates. organic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst and a base. It is a valuable method for the vinylation of aryl halides. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting arylalkynes are important building blocks in organic synthesis. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on the Iodophenyl Ring

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | C(aryl)-C(aryl/vinyl/alkyl) |

| Heck | Alkene | Pd(0) catalyst, Base | C(aryl)-C(vinyl) |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |

Further Halogenation and Electrophilic Aromatic Substitution:

While the iodophenyl ring is already substituted, further electrophilic aromatic substitution reactions can be envisioned. The pyrrolidinone moiety attached to the nitrogen is generally considered an ortho, para-directing group, although its activating or deactivating strength can vary. The iodine atom is also an ortho, para-director but is a deactivating group. Therefore, the regioselectivity of further substitutions would depend on the specific reaction conditions and the interplay of these electronic effects.

Functionalization and Derivatization at Various Positions of the Pyrrolidinone Ring System (e.g., C3, C4, C5)

The pyrrolidinone ring itself offers several positions for functionalization, allowing for the introduction of additional substituents and the modulation of the compound's properties.

C3-Position: The C3 position, adjacent to the carbonyl group, can be functionalized through various methods. For instance, the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones has been achieved through addition reactions, and these can be further derivatized. researchgate.net While this example is for a pyrrolidine-2,5-dione, the principles can be extended to the pyrrolidin-2-one system.

C4-Position: The C4 position has been a target for introducing diversity. For example, the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has been reported, showcasing functionalization at this position. beilstein-journals.org The functionalization of pyridines at the C4 position via metalation and capture provides a conceptual framework for how specific C-H activation at the C4 position of the pyrrolidinone ring might be achieved. nih.gov

C5-Position: The C5 position, adjacent to the nitrogen atom, can also be a site for modification. The synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one demonstrates the introduction of a substituent at the 5-position of a related pyrrol-3-one core. mdpi.com

The synthesis of functionalized pyrrolidinone scaffolds through cascade reactions, such as the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, provides a one-pot method to access α-arylated pyrrolidinones, highlighting the potential for creating complex structures based on this core. nih.gov

Table 2: Examples of Functionalization on the Pyrrolidinone Ring System

| Position | Type of Functionalization | Example Reaction/Product | Reference |

| C3 | Addition Reactions | Synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones | researchgate.net |

| C4 | Transimination | 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | beilstein-journals.org |

| C5 | Intramolecular Cyclization | 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | mdpi.com |

| α-Arylation | Cascade Reaction | α-Arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters | nih.gov |

Applications in "Click Chemistry" and Other Bioconjugation Strategies for Scaffold Modification

The 1-(4-iodophenyl)pyrrolidin-2-one scaffold is well-suited for modification using "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities. illinois.edunih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. nih.gov

The iodo-substituent on the phenyl ring serves as a convenient handle for introducing either an azide (B81097) or a terminal alkyne functionality. For instance, a Sonogashira coupling reaction (as described in section 3.2) with a protected acetylene (B1199291), followed by deprotection, can install a terminal alkyne. Alternatively, the iodide can be displaced by an azide nucleophile, or an azide-containing side chain can be introduced via a Suzuki or Heck coupling.

Once the pyrrolidinone scaffold is equipped with an azide or alkyne group, it can be readily "clicked" with a complementary functionalized molecule, such as a biomolecule, a fluorescent tag, or another small molecule, to create more complex conjugates. This modular approach is highly valuable in drug discovery, chemical biology, and materials science. nih.govresearchgate.net

Beyond click chemistry, the functional handles introduced on the 1-(4-iodophenyl)pyrrolidin-2-one scaffold can be utilized in other bioconjugation strategies. For example, a carboxylic acid group introduced via a cross-coupling reaction can be activated to form an amide bond with an amine-containing biomolecule. Similarly, an aldehyde or ketone can be used for reductive amination or the formation of oximes and hydrazones. The versatility of the chemical transformations possible on this scaffold makes it a valuable platform for creating novel bioconjugates.

Medicinal Chemistry Applications and Biological Target Engagement of 1 4 Iodophenyl Pyrrolidin 2 One Analogs

The Pyrrolidinone and Pyrrolidine (B122466) Cores as Privileged Scaffolds in Modern Drug Discovery

The pyrrolidinone and pyrrolidine rings are recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation stems from their recurring presence in a multitude of biologically active compounds and their ability to interact with a diverse range of biological targets. nih.govresearchgate.netnih.gov The five-membered pyrrolidine ring, a nitrogen-containing heterocycle, is a common feature in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its prevalence is attributed to several key characteristics that make it an attractive framework for drug design. nih.govresearchgate.netdntb.gov.ua

One of the primary advantages of the pyrrolidine scaffold is its three-dimensional nature, a consequence of its sp³-hybridized carbon atoms. nih.govresearchgate.netdntb.gov.ua This non-planar structure allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.netdntb.gov.ua The inherent stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, further contributes to its versatility, enabling the synthesis of stereoisomers with distinct biological profiles. researchgate.netdntb.gov.ua The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the molecule's interaction with target proteins. researchgate.net

The pyrrolidine nucleus is also a common feature in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a broad spectrum of biological activities. nih.gov

Exploration in Neuropharmacological Research

The central nervous system relies on the intricate signaling of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govnih.gov The reuptake of these monoamines from the synaptic cleft is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govdrugs.iewikipedia.org These transporters are significant targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. nih.gov

Research into analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone, has revealed a class of compounds that potently and selectively inhibit both DAT and NET, with minimal activity at SERT. nih.govdrugs.ie Structure-activity relationship (SAR) studies on these pyrrolidinyl-pentanone analogs have demonstrated that modifications to the aromatic ring and the pyrrolidine moiety can significantly impact their affinity and selectivity for monoamine transporters. nih.gov For instance, analogs featuring a 1-(3,4-dichlorophenyl) or a 1-naphthyl group have been identified as particularly potent inhibitors of DAT and NET. nih.govnih.govdrugs.ie The S-enantiomer of the parent compound, pyrovalerone, was found to be the more biologically active form. nih.govnih.govdrugs.ie

It is noteworthy that a subset of these pyrovalerone analogs displayed negligible affinity for other receptors, including serotonin (5HT1A, 5HT1B, 5HT1C) and dopamine (D1, D2, D3) receptors, highlighting their selectivity for the monoamine transporters. nih.govnih.govdrugs.ie The abuse potential of some pyrrolidine-containing cathinones has been linked to their potency and selectivity in inhibiting the dopamine transporter. nih.gov

Table 1: Monoamine Transporter Inhibition by Pyrrolidinyl-Pentanone Analogs

| Compound | Aromatic Group | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| Pyrovalerone | 4-Methylphenyl | Potent | Potent | Weak |

| Analog 4u | 3,4-Dichlorophenyl | High Potency | High Potency | Weak |

| Analog 4t | 1-Naphthyl | High Potency | High Potency | Weak |

Data derived from studies on pyrovalerone analogs. "Potent" and "Weak" are relative terms based on the findings of these studies.

The serotonin system, with its diverse array of receptor subtypes, is a crucial target for the development of drugs for various central nervous system disorders. nih.govnih.gov The 5-HT1A and 5-HT2A receptors, in particular, have been the focus of extensive research. nih.gov Pyrrolidin-2-one derivatives have emerged as a promising class of compounds for modulating these receptors. nih.gov

For example, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been designed and synthesized, demonstrating significant selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov While the initial lead compound showed a 9-fold selectivity, further modifications, such as the introduction of methylbenzylamine groups on the pyrrolidine ring, resulted in compounds with nanomolar affinity for the 5-HT1D receptor and a 100-fold selectivity over the 5-HT1B receptor. nih.gov Further optimization of the indole (B1671886) 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity for the 5-HT1D subtype. nih.gov These compounds were confirmed to be full agonists at the h5-HT1D receptor. nih.gov

Prolyl oligopeptidase (POP), a cytosolic serine protease, plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative and psychiatric disorders. nih.govnih.govfrontiersin.orgfrontiersin.org Consequently, the development of POP inhibitors has become an active area of research. nih.govnih.gov Many potent POP inhibitors are based on a peptidic N-acyl-L-prolyl-pyrrolidine scaffold. sci-hub.box

A series of Fmoc-aminoacylpyrrolidine-2-nitriles have been synthesized and identified as potent, noncompetitive inhibitors of POP. nih.gov Notably, Fmoc-prolyl-pyrrolidine-2-nitrile and Fmoc-alanyl-pyrrolidine-2-nitrile exhibited Ki values of 5 nM. nih.gov These compounds were found to be cell-permeable and stable, and they did not inhibit the related enzyme dipeptidyl peptidase IV. nih.gov The cyanopyrrolidine-based inhibitors are thought to act through a covalent modification of the serine residue (Ser554) in the active site of POP. frontiersin.org

More recent research has focused on the non-enzymatic functions of POP, particularly its role in protein-protein interactions and the aggregation of alpha-synuclein (B15492655), a key protein in Parkinson's disease. nih.govsci-hub.boxnih.gov Some POP inhibitors have been shown to reduce alpha-synuclein dimerization and promote its degradation through autophagy, a cellular clearance pathway. sci-hub.boxnih.govdiva-portal.org Interestingly, the ability of a POP inhibitor to modulate these protein-protein interactions does not always correlate with its potency in inhibiting the enzyme's proteolytic activity. sci-hub.boxdiva-portal.org This suggests that POP ligands may regulate these cellular processes through a conformational stabilization of the enzyme. sci-hub.box

Table 2: Activity of Selected Prolyl Oligopeptidase Inhibitors

| Inhibitor | Scaffold | Inhibition Potency (Ki) |

|---|---|---|

| Fmoc-prolyl-pyrrolidine-2-nitrile | Fmoc-aminoacylpyrrolidine-2-nitrile | 5 nM |

| Fmoc-alanyl-pyrrolidine-2-nitrile | Fmoc-aminoacylpyrrolidine-2-nitrile | 5 nM |

| KYP-2047 | Peptidomimetic | Potent |

Data derived from studies on POP inhibitors.

Beyond the well-defined targets of monoamine transporters and serotonin receptors, pyrrolidine-based structures have been investigated for their interactions with other neurotransmitter systems. For instance, pyrrolidine analogues of lobelane (B1250731) have been studied for their effects on the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging neurotransmitters into synaptic vesicles. researchgate.net These studies revealed that structural modifications within the pyrrolidine series could lead to compounds that interact with different sites on VMAT2. researchgate.net

Furthermore, some pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential nootropic effects, with molecular docking studies suggesting interactions with acetylcholine (B1216132) receptors. researchgate.net

Potential in Oncology and Anti-Inflammatory Research

The pyrrolidine scaffold is not only relevant in neuropharmacology but has also shown promise in the fields of oncology and anti-inflammatory research. nih.govfrontiersin.org

In oncology, certain pyrrolidine derivatives have been investigated as potential anticancer agents. frontiersin.org For example, spiro[pyrrolidine-3,3'-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes implicated in cancer development. nih.gov Additionally, some pyrrolidine-containing compounds have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis. frontiersin.org

In the realm of anti-inflammatory research, several pyrrolidine derivatives have demonstrated anti-inflammatory properties. nih.govnih.govmdpi.com For instance, some newly synthesized pyrrolidine derivatives have shown analgesic and anti-inflammatory effects, with in silico studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Other studies have focused on developing pyrazole (B372694) derivatives containing a pyrrolidine moiety as anti-inflammatory agents. nih.gov

Structure-Activity Relationships (SAR) and Ligand Efficiency Studies for 1-(4-Iodophenyl)pyrrolidin-2-one Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies, combined with ligand efficiency (LE) metrics, provide a framework for optimizing lead compounds into potent and selective drug candidates. LE is a measure of the binding energy per atom of a ligand, offering a way to assess the quality of a molecular interaction. nih.govcore.ac.uk Key metrics such as Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Size-Independent Ligand Efficiency (SILE) help guide the optimization process by normalizing potency for factors like molecular weight and lipophilicity. nih.govnih.gov This section will explore the SAR and ligand efficiency of analogs related to 1-(4-Iodophenyl)pyrrolidin-2-one, focusing on the roles of stereochemistry and substituent modifications.

Influence of Stereochemistry on Biological Profile and Target Selectivity

Stereochemistry is a critical determinant of a drug's pharmacological profile, as biological systems, including receptors and enzymes, are chiral environments. nih.govresearchgate.net Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to off-target effects. nih.gov This disparity arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into its binding site. nih.gov

In the context of pyrrolidine-containing compounds, the synthesis of enantiomerically pure molecules is a key strategy to elucidate the impact of stereochemistry. nih.gov For a chiral drug to be effective, its functional groups must align correctly with the corresponding interaction points on its biological target. nih.gov An enantiomer with a different spatial arrangement may be unable to achieve this optimal binding, resulting in reduced or no activity. nih.gov Therefore, controlling the stereochemistry of analogs of 1-(4-Iodophenyl)pyrrolidin-2-one is essential for achieving high target selectivity and a favorable biological profile.

Table 1: Influence of Stereochemistry on Antimalarial Activity of 3-Br-acivicin Isomers This table illustrates the principle of stereochemical influence on biological activity, using data for a related class of chiral compounds.

| Compound Subclass | Isomer Configuration | IC₅₀ against P. falciparum (W2 strain) (µM) |

|---|---|---|

| 1 | (5S, αS) | 0.23 |

| 1 | (5R, αR) | >10 |

| 1 | (5S, αR) | >10 |

| 1 | (5R, αS) | >10 |

Data sourced from a study on 3-Br-acivicin isomers, demonstrating the critical role of stereochemistry for biological activity. nih.gov

Impact of Substituent Modifications on Receptor Binding and Functional Activity

Modifications to the substituents on a parent scaffold are a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. For analogs of 1-(4-Iodophenyl)pyrrolidin-2-one, modifications can be made to the phenyl ring, the pyrrolidinone ring, or by introducing different functional groups.

Studies on pyrrolidinone-based inhibitors of the aldo-keto reductase enzyme AKR1C3 have shown that while the 2-pyrrolidinone (B116388) moiety may not directly interact with active site residues, its structural integrity and position are crucial for activity. researchgate.netnih.gov Any variations in the planarity or electronic nature of the pyrrolidinone ring were found to significantly decrease inhibitory potency. researchgate.netnih.gov

The nature of the substituent on the phenyl ring also plays a critical role. In the development of PAK4 inhibitors based on an imidazo[4,5-b]pyridine core, the type of halogen substituent had a clear effect on biological activity. nih.gov A trend was observed where smaller, more electronegative halogens were associated with higher activity. nih.gov Similarly, for a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, the presence of a 4-chlorophenyl group was a common feature among the most active compounds against E. coli DNA gyrase. frontiersin.org

The replacement of the iodine atom in 1-(4-Iodophenyl)pyrrolidin-2-one with other groups can modulate activity through electronic and steric effects. For example, substituting with electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can have opposing effects on the interaction energy with key residues in a target protein's hinge region. nih.gov

Table 2: SAR of Substitutions on Phenyl Ring for AKR1C3 Inhibition This table provides an example of how modifications to a phenyl ring attached to a pyrrolidinone core can impact biological activity.

| Compound Analog Class | Modification | Target Enzyme | Effect on Activity |

|---|---|---|---|

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Altering size/polarity of the piperidino ring | AKR1C3 | Diminished activity researchgate.netnih.gov |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | Varying position/planarity of the pyrrolidinone ring | AKR1C3 | Severely diminished activity researchgate.netnih.gov |

Table 3: Impact of Halogen Substituent on PAK4 Inhibition This table illustrates how different substituents on a core structure can influence inhibitory concentration.

| Compound | Substituent (R) | IC₅₀ (nM) |

|---|---|---|

| 1 | Iodo | 5150 nih.gov |

| 2 | Bromo | 8533 nih.gov |

| 3 | Chloro | >30,000 (inactive) nih.gov |

| 4 | Methoxy (EDG) | >30,000 (inactive) nih.gov |

Data from a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors showing the effect of electron-withdrawing (I, Br, Cl) and electron-donating (Methoxy) groups. nih.gov

These examples underscore the principle that even small modifications to the structure of 1-(4-Iodophenyl)pyrrolidin-2-one analogs can lead to significant changes in their receptor binding and functional activity. A systematic approach to SAR, exploring a variety of substituents and their positions, is crucial for the development of optimized compounds.

Advanced Structural Characterization and Solid State Studies of N Arylpyrrolidinones

X-ray Crystallography of 1-(4-Iodophenyl)pyrrolidin-2-one Derivatives and Related Compounds

Furthermore, crystallographic data for other halogenated pyrazole (B372694) compounds, for instance, show how different halogen atoms influence packing motifs, with iodo-substituted compounds forming distinct catemeric structures driven by specific intermolecular forces. mdpi.com The crystal structure of 4-amino-5-indolyl-1,2,4-triazole-3-thione, a complex heterocyclic system, demonstrates how different molecular components can crystallize in various systems, such as triclinic or monoclinic, with multiple molecules in the asymmetric unit, each with slight conformational differences. mdpi.com

Based on these related structures, a predictive model for the crystallographic parameters of 1-(4-Iodophenyl)pyrrolidin-2-one can be proposed.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound/Feature | Crystal System | Space Group | Key Interactions/Motifs | Reference |

| 4-Iodo-1H-pyrazole | Orthorhombic | Fdd2 | Catemeric chains via N-H···N hydrogen bonds. | mdpi.com |

| 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanone HCl | Monoclinic | P2₁/n | Hydrogen bonding, π-π stacking, edge-to-π interactions. | nih.gov |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | C-H···π interactions. mdpi.com | mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Orthorhombic | Pbca | Hydrogen bonding. researchgate.net | researchgate.net |

This table is illustrative and provides data for structurally related compounds to infer potential characteristics of 1-(4-Iodophenyl)pyrrolidin-2-one.

The presence of the heavy iodine atom in 1-(4-Iodophenyl)pyrrolidin-2-one is expected to significantly influence its crystal packing, primarily through the formation of halogen bonds.

Spectroscopic Methods for Detailed Molecular Conformation Elucidation

Spectroscopic techniques are indispensable tools for probing molecular structure and conformation, both in solution and in the solid state. They provide data that is complementary to X-ray crystallography and are crucial when single crystals are not available.

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful method for elucidating the connectivity and spatial arrangement of atoms in a molecule. uobasrah.edu.iqresearchgate.net For 1-(4-Iodophenyl)pyrrolidin-2-one, ¹H and ¹³C NMR would provide a wealth of structural information. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the iodophenyl ring and the aliphatic protons of the pyrrolidinone ring. The aromatic region would likely display an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants of the pyrrolidinone protons (at positions 3, 4, and 5) would provide insight into the ring's conformation.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. rsc.org The chemical shift of the carbonyl carbon (C=O) is particularly informative. The carbon atoms of the phenyl ring would show distinct signals, with the carbon atom bonded to the iodine (C-I) exhibiting a characteristic chemical shift due to the heavy atom effect. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(4-Iodophenyl)pyrrolidin-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH (ortho to N) | 7.5 - 7.7 | 120 - 125 | Deshielded by the amide nitrogen. |

| Aromatic CH (ortho to I) | 7.6 - 7.8 | 138 - 140 | Deshielded by iodine. |

| Aromatic C-N | - | 140 - 145 | Quaternary carbon. |

| Aromatic C-I | - | 90 - 95 | Characteristic shift for carbon attached to iodine. |

| Pyrrolidinone C=O | - | 170 - 175 | Typical amide carbonyl chemical shift. |

| Pyrrolidinone CH₂ (α to N) | 3.7 - 3.9 | 45 - 50 | Influenced by the adjacent nitrogen. |

| Pyrrolidinone CH₂ (β to N) | 2.1 - 2.3 | 30 - 35 | |

| Pyrrolidinone CH₂ (γ to N) | 2.5 - 2.7 | 17 - 22 | Adjacent to the carbonyl group. |

These values are estimates based on data from related N-arylpyrrolidinone structures and general NMR principles. researchgate.netrsc.org

Vibrational Spectroscopy (Infrared and Raman)

IR Spectroscopy: The IR spectrum of 1-(4-Iodophenyl)pyrrolidin-2-one would be dominated by a strong absorption band corresponding to the C=O (amide I) stretching vibration, typically found in the range of 1680-1700 cm⁻¹. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would also detect the C=O and C-N vibrations. It is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which might be weak in the IR spectrum. The C-I stretching vibration, expected at a low frequency (around 200-300 cm⁻¹), would likely be more prominent in the Raman spectrum.

Advanced Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. libretexts.org

Electron Impact (EI-MS): In EI-MS, the molecular ion (M⁺) peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve the cleavage of the pyrrolidinone ring and the loss of fragments such as CO, C₂H₄, or the entire pyrrolidinone moiety. researchgate.netlibretexts.orgchemguide.co.uk The presence of iodine would be indicated by a characteristic isotopic pattern and a fragment corresponding to the iodophenyl cation.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing in Related Structures

The solid-state architecture of molecular crystals is governed by a delicate balance of various intermolecular interactions. mdpi.commdpi.com In the case of 1-(4-Iodophenyl)pyrrolidin-2-one, several key interactions are expected to dictate its crystal packing.

Halogen Bonding

The most significant and defining intermolecular interaction in the crystal structure of 1-(4-Iodophenyl)pyrrolidin-2-one would be the halogen bond. nih.gov The iodine atom, being large and polarizable, possesses an electron-deficient region known as a σ-hole along the extension of the C-I covalent bond. acs.org This σ-hole can act as a Lewis acid, forming a strong, directional, non-covalent interaction with a Lewis base (electron donor). nih.gov

In this molecule, the primary halogen bond acceptor is likely to be the carbonyl oxygen atom of a neighboring molecule, forming a C-I···O=C interaction. researchgate.net These interactions are highly directional and can lead to the formation of well-defined supramolecular synthons, such as chains or sheets, which form the basis of the crystal lattice. researchgate.net The strength of this halogen bond can be comparable to or even greater than conventional hydrogen bonds. nih.gov

Hydrogen Bonding

π-π Stacking and Other Interactions

Q & A

Q. What are the primary synthetic routes for 1-(4-Iodophenyl)pyrrolidin-2-one, and how do their yields and conditions compare?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-pyrrolidinone with 4-iodophenyl halides (e.g., iodobenzene derivatives) under basic conditions. For example:

- Route 1 : Using 4-iodoiodobenzene with 2-pyrrolidinone in the presence of a base like K₂CO₃ or NaH, achieving yields of ~80–85% under optimized conditions (analogous to fluorophenyl synthesis in ) .

- Route 2 : Transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) for enhanced regioselectivity, though yields may vary (59–75%) depending on catalyst loading .

Q. Key Considerations :

- Solvent choice (DMF, THF) impacts reaction efficiency.

- Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(4-Iodophenyl)pyrrolidin-2-one?

Methodological Answer :

- 1H/13C NMR : Critical for confirming the pyrrolidin-2-one ring and iodophenyl substitution. The iodine atom induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at δ 7.3–7.8 ppm) .

- HPLC-MS : Validates purity and molecular weight (MW = 287.1 g/mol). Use reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : Resolves stereochemical ambiguities; iodine’s heavy atom effect aids in crystal structure determination .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer :

- Storage : Protect from light at 2–8°C under inert gas (argon/nitrogen) to prevent iodophenyl group degradation.

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 1-(4-Iodophenyl)pyrrolidin-2-one be addressed?

Methodological Answer :

- Catalytic Strategies : Copper(I)-mediated hydrothiolation (e.g., ) enables regioselective thiol addition to the pyrrolidinone ring. Use ligands like phenanthroline to enhance selectivity .

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the iodophenyl ring .

Data Contradiction Note :

Conflicting reports on iodophenyl reactivity may arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) favor ring functionalization, while nonpolar solvents (toluene) favor aryl-group reactions .

Q. What computational models predict the biological activity or pharmacokinetics of this compound?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like α1-adrenergic receptors (structural analogs in show antiarrhythmic activity). Focus on the iodophenyl moiety’s hydrophobic interactions .

- QSAR Models : Correlate electronic parameters (Hammett σ constants) of the iodine substituent with bioactivity. High electronegativity may enhance receptor affinity .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. antiarrhythmic) be resolved?

Methodological Answer :

- Assay Standardization : Re-evaluate activities under uniform conditions (e.g., cell lines, concentrations). For example, anticancer assays () often use IC50 values in µM ranges, while cardiovascular studies () focus on in vivo EC50.

- Metabolite Analysis : Use LC-MS to identify active metabolites. The iodophenyl group may undergo dehalogenation, altering activity profiles .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer :

Q. How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs?

Methodological Answer :

- Electrophilicity : Iodine’s large atomic radius increases polarizability, enhancing susceptibility to nucleophilic aromatic substitution (vs. fluorine in ).

- Leaving Group Potential : In cross-coupling reactions, iodine acts as a superior leaving group compared to bromine or chlorine, enabling efficient Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.